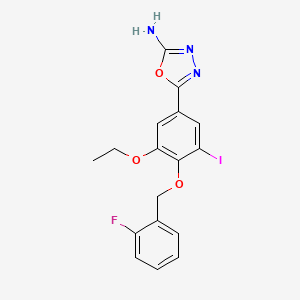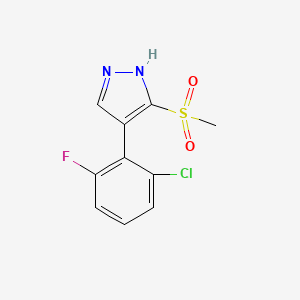
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of diethylamine with a pyridine derivative, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine and pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It is used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The pyridine and pyrimidine rings provide a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-6-carboxylic acid
Uniqueness
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the diethylamino group and the carboxylic acid on the pyrimidine ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-(diethylamino)-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N4O2/c1-3-18(4-2)14-16-9-10(13(19)20)12(17-14)11-7-5-6-8-15-11/h5-9H,3-4H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
GZVLRAOVBCDFED-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)



![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)

![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)
